Home > Products > Screening Compounds P97168 > 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid - 1361004-21-8

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Catalog Number: EVT-2874627
CAS Number: 1361004-21-8
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(arylmethylene)indolin-2-one

  • Compound Description: This series of compounds features an indolin-2-one core modified at the 1-position with an (1-aryl-1H-1,2,3-triazol-4-yl)methyl group and at the 3-position with an arylmethylene substituent. These derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Additionally, molecular docking studies were performed, comparing their binding to neuraminidase with that of the drug oseltamivir.

2-(4-((2-(Carboxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid

  • Compound Description: This compound is a novel ligand designed for the synthesis of oxovanadium(V) complexes. It features two benzoic acid moieties linked by a 1,2,3-triazole ring and an ether bridge. The ligand and its complexes were investigated for their antimicrobial activity against various bacterial and fungal strains.

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

  • Compound Description: This group encompasses a series of cephalosporin derivatives modified at the 7-position with a (4-phenyl-1H-1,2,3-triazol-1-yl)acetamino group and at the 3'-position with an arylthio substituent. These compounds were synthesized as part of a project aiming to develop a new synthetic route for preparing cephamycin analogs with variations at the C-7 amino and C-3' positions.

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide (YTR-830H)

  • Compound Description: YTR-830H is a β-lactamase inhibitor that incorporates a 1,2,3-triazole ring in its structure. The degradation pathways of this compound in various aqueous solutions and alkaline methanol were investigated.

4-(5((1H-Benzo(d)(1,2,3)triazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)-N-benzylidenebenamine derivatives

  • Compound Description: These compounds are Schiff bases incorporating a 1,2,3-triazole ring, a 1,3,4-oxadiazole ring, and a benzylidene moiety. They were synthesized and evaluated for their antimicrobial and anticonvulsant activities.

Hydroxamic Acids Incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-substituted-2-oxoindolines

  • Compound Description: This group consists of hydroxamic acid derivatives that incorporate a 1,2,3-triazole ring linked to an indoline-2-one core. These compounds were designed, synthesized, and evaluated for their inhibitory activity against histone deacetylases (HDACs) as potential anticancer agents.

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid

  • Compound Description: This compound is a key building block in drug discovery projects. A safe and efficient continuous manufacturing route for its synthesis was developed.

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide

  • Compound Description: This compound contains a 1,2,3-triazole ring substituted with a nitrophenyl and a methyl group. The structure of the compound was established using X-ray diffraction and magnetic resonance spectroscopy.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This benzenesulfonic acid derivative contains both 1,2,3-triazole and 1,3,4-thiadiazole rings. It showed inhibitory activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.

5-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-5H-isoxazolo(5',4':5,6)pyrido(2,3-b)indoles

  • Compound Description: This series of compounds, designed as bioisosteres of neocryptolepine derivatives, features a complex fused ring system incorporating a 1,2,3-triazole ring. These compounds exhibited promising in vitro anticancer activity.
Overview

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is an organic compound classified under triazole derivatives. This compound features a benzoic acid moiety linked to a triazole ring through a methylene bridge. The presence of the triazole ring imparts unique chemical properties, making it a subject of interest in medicinal chemistry and material science. The molecular formula for this compound is C10H9N3O2C_{10}H_{9}N_{3}O_{2}, with a molecular weight of approximately 203.20 g/mol .

Source and Classification

This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed descriptions and safety data sheets. It is categorized as a heterocyclic compound due to the inclusion of nitrogen atoms in its structure. The triazole ring specifically contributes to its classification as a triazole derivative, which is known for diverse biological activities, including antimicrobial and antifungal properties .

Synthesis Analysis

Methods

The synthesis of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the following key steps:

  1. Preparation of the Azide Precursor: An appropriate benzoic acid derivative is first reacted with sodium azide to form an azide precursor.
  2. Click Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative. This reaction is often performed in solvents like dimethyl sulfoxide or tetrahydrofuran at room temperature, leading to the formation of the triazole ring .

Technical Details

The CuAAC reaction is favored due to its high efficiency and selectivity, allowing for the straightforward formation of 1,2,3-triazoles under mild conditions. This method has been widely adopted in organic synthesis for creating complex molecules from simple precursors.

Molecular Structure Analysis

Structure

The molecular structure of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid features:

  • A benzoic acid group (aromatic ring with a carboxylic acid).
  • A triazole ring connected via a methylene (-CH2-) bridge.
Chemical Reactions Analysis

Reactions

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions typical for carboxylic acids and triazole derivatives:

  • Oxidation: Can yield carboxylic acids or ketones.
  • Reduction: May lead to the formation of alcohols or alkanes.
  • Substitution: Can produce various substituted derivatives based on reaction conditions and reagents used .

Technical Details

The reactivity of the carboxylic acid functional group allows for esterification and amidation reactions, while the triazole ring can participate in nucleophilic substitutions due to its electron-rich nature.

Mechanism of Action

The mechanism of action for compounds like 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid often involves interactions at the molecular level with biological targets. The triazole moiety can act as a ligand for metal ions or participate in hydrogen bonding with proteins or nucleic acids.

Process

In biological systems, such compounds may inhibit enzymes or interfere with cellular processes by mimicking natural substrates or binding to active sites. Specific interactions depend on the structural features of both the compound and the target biomolecules.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Key chemical properties involve:

  • Acidity: As a benzoic acid derivative, it exhibits acidic behavior due to the carboxylic group.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.

Relevant data regarding melting point, boiling point, and specific solubility parameters can be sourced from chemical safety data sheets and databases like PubChem .

Applications

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid finds applications primarily in scientific research:

  1. Medicinal Chemistry: Explored for its potential as an antimicrobial agent due to the biological activity associated with triazole derivatives.
  2. Material Science: Utilized in developing new materials through click chemistry techniques.
  3. Biochemistry: Investigated for its role in enzyme inhibition studies and as a probe in biochemical assays .

This compound exemplifies how structural modifications can lead to diverse functionalities in organic synthesis and pharmaceutical applications.

Synthetic Methodologies and Optimization Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Ring Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction stands as the cornerstone synthetic strategy for constructing the 1,2,3-triazole ring within 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid derivatives. This "click chemistry" approach offers exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer under mild conditions, which is critical for precise molecular design [3] [9]. The reaction mechanism involves a stepwise catalytic cycle (Figure 1): Initially, Cu(I) coordinates to the terminal alkyne (typically propargyl derivatives of benzoic acid), forming a copper acetylide complex. This activated species undergoes nucleophilic attack by the azide group (e.g., from benzyl azide), leading to a six-membered metallacycle transition state that collapses to release the triazole product while regenerating the Cu(I) catalyst [3] [7].

  • Catalyst Systems: Diverse copper sources demonstrate efficacy, including CuSO4/sodium ascorbate, CuI, and stable N-heterocyclic carbene copper (NHCCu) complexes like [(IMes)CuCl] (1,3-bis(2,4,6-trimethylphenyl)imidazolium copper(I) chloride). NHCCu catalysts offer advantages in recyclability and activity, particularly under solvent-minimized conditions [8] [9].
  • Solvent Optimization: Significant effort focuses on replacing volatile organic solvents (VOCs) with sustainable alternatives without sacrificing yield. Water, glycerol (Gly), and aqueous tert-butanol (t-BuOH/H2O) mixtures are highly effective green solvents for CuAAC. These solvents often enhance reaction rates and facilitate catalyst/product separation. Reactions in water/t-BuOH mixtures with catalytic CuSO4/NaAsc are standard. Glycerol uniquely stabilizes Cu(I) species, enabling efficient catalysis and straightforward product isolation via filtration [9]. Microwave irradiation (80-100°C, 10-15 min) drastically reduces reaction times in aqueous or glycerol media compared to conventional heating [8].
  • Stoichiometry and Conditions: Typical reactions use a slight excess of azide (1.1-1.2 equiv.) relative to the alkyne component. Reactions proceed efficiently at room temperature to 40°C within 1-24 hours under inert atmospheres, although many protocols tolerate air when using reducing agents like sodium ascorbate [3] [8] [9].

Table 1: Optimized CuAAC Conditions for Triazole Formation in Benzoic Acid Derivatives

Azide SourceAlkyne ComponentCatalyst SystemSolventConditionsYield RangeKey Advantage
Benzyl AzideMethyl 3-(prop-2-yn-1-yl)benzoateCuSO4·5H2O / NaAsc (10-20 mol%)t-BuOH/H2O (1:1)RT, 12 h85-95%Standard protocol, high reliability
Organic AzidesPropargyl Benzoates[(IMes)CuCl] (1-5 mol%)H2O or GlyMW, 80-100°C, 10-15 min75-99%Fast, green solvent, catalyst recyclable
Sodium Azide + Alkyl HalideIn situ Azide FormationCuI (5 mol%)GlycerolRT or 40°C, 3-8 h70-92%Avoids isolated azide handling
Organic Azides3-Ethynylbenzoic AcidCu(0) NanoparticlesH2O60°C, 6 h80-88%Heterogeneous catalysis, easy separation

Functionalization of Benzoic Acid Derivatives via Nucleophilic Substitution

The synthesis of key precursors for CuAAC relies heavily on nucleophilic substitution reactions to introduce either the azide or alkyne functionality onto the benzoic acid core. This step is crucial for generating the diverse building blocks needed for triazole ligation.

  • Alkyne Installation (Propargylation): The most common route involves reacting methyl or ethyl 3-(bromomethyl)benzoate with propargyl alkoxides (e.g., sodium propargylate) or directly with propargylamine under basic conditions (K2CO3, DMF, RT-60°C). This yields esters like methyl 3-(prop-2-yn-1-yl)benzoate, which can undergo hydrolysis to the corresponding alkyne-containing benzoic acid derivative if needed before CuAAC [6] [8].
  • Azide Installation: Direct displacement of halide (Cl, Br, I) in 3-(halomethyl)benzoic acid derivatives using sodium azide (NaN3) is the primary method. This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures (50-80°C) for 4-12 hours, yielding 3-(azidomethyl)benzoic acid or its esters [6]. Microwave-assisted synthesis significantly accelerates this step (100°C, 5-15 min) [8].
  • Protecting Group Strategy: The carboxylic acid group often requires protection as a methyl or ethyl ester during nucleophilic substitution and CuAAC steps to prevent unwanted side reactions or solubility issues. Subsequent alkaline hydrolysis (e.g., LiOH, THF/H2O or MeOH/H2O, RT) cleanly regenerates the free benzoic acid after triazole formation [6] [8]. tert-Butyl esters, cleavable under acidic conditions, offer an alternative.
  • Optimization Challenges: Key challenges include minimizing dialkylation (especially with propargylamine) and suppressing the competing Curtius rearrangement when synthesizing acyl azides, although this is less relevant for alkyl azides like 3-(azidomethyl)benzoate. Solvent choice significantly impacts the rate and purity; DMF offers high solubility but can complicate azide product isolation. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in biphasic water/organic solvent systems can improve efficiency and ease of isolation for azide formation [8].

Table 2: Nucleophilic Substitution Strategies for Benzoic Acid Precursor Synthesis

Target PrecursorStarting MaterialReagentConditionsKey Challenges & Solutions
Methyl 3-(prop-2-yn-1-yl)benzoateMethyl 3-(bromomethyl)benzoatePropargyl Alcohol / Base (K2CO3) or PropargylamineDMF, 40-60°C, 6-24 hDialkylation; Controlled stoichiometry (1:1 alkyne:halide), moderate temperature
3-(Azidomethyl)benzoic Acid3-(Bromomethyl)benzoic AcidNaN3 (1.2 equiv)DMF/H2O or MeCN, 60-80°C, 4-12 hIsolation from polar solvents; Precipitation in ice-water, extraction
Methyl 3-(azidomethyl)benzoateMethyl 3-(bromomethyl)benzoateNaN3 (1.5 equiv)DMF, MW 100°C, 5-15 minRapid reaction, efficient mixing, easy solvent removal
3-(Prop-2-yn-1-yl)benzoic Acid3-(Bromomethyl)benzoic AcidPropargyl Alcohol / BasePTC (TBAB), Toluene/H2O, 50°C, 8 hAvoids DMF, easier workup

Post-Synthetic Modifications for Enhanced Bioactivity

The carboxylic acid and triazole moieties within 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid provide versatile handles for post-synthetic modifications (PSM) aimed at enhancing physicochemical properties, bioavailability, and target affinity, particularly for anticancer applications [1] [5] [10].

  • Amide Coupling: The most exploited PSM involves activating the benzoic acid carboxylate (e.g., using EDC·HCl, HOBt, DCC, or SOCl2) and coupling with diverse primary or secondary amines. This generates amide libraries where the amine component significantly influences biological activity. Examples include conjugation with aniline derivatives, alkylamines, and bioactive amines like thiazol-2-amines, yielding potent anticancer hybrids such as N-(5-benzyl-1,3-thiazol-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide derivatives [1] [5]. Microwave-assisted coupling can accelerate this step.
  • Esterification: Simple esterification (e.g., with methanol/H2SO4, or diazomethane) converts the acid into lipophilic esters for prodrug strategies or formulation studies. While generally reducing direct biological activity compared to the acid or amides, esters can serve as synthetic intermediates or probes for permeability [5].
  • Triazole N-Alkylation: Although less common due to potential disruption of crucial pharmacophore interactions, selective N-alkylation of the triazole nitrogen (N2 or N3) is feasible using strong bases (NaH, LDA) and alkyl halides. This modification primarily alters electronic properties and steric bulk [5].
  • Bioisosteric Replacement: Strategic replacement of the 1,2,3-triazole ring with other heterocycles is a powerful optimization tool. Notably, replacing the 1,2,3-triazole with a 1H-tetrazole ring (a carboxylic acid bioisostere) in analogues like N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (compound 3d) dramatically enhanced anticancer potency (nanomolar IC50 against leukemia K-562 and melanoma UACC-62 cells) and selectivity (SI = 101.0 for K-562) compared to the triazole parent. This highlights the critical role of the triazole moiety as part of a modifiable pharmacophore [1].
  • Hybrid Molecule Design: The scaffold readily serves as a linker to tether known pharmacophores via the acid or triazole, creating dual-acting hybrids. For instance, linking to aminonaphthoquinone or theophylline moieties via click chemistry generates hybrids with combined or synergistic biological effects [5] [10].

Challenges in Regioselectivity and Yield Optimization

Despite the robustness of CuAAC, synthesizing 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid derivatives faces specific challenges requiring careful optimization.

  • Copper Removal and Purity: Residual copper catalysts pose significant problems for biological testing and material applications. Achieving high purity necessitates rigorous purification protocols:
  • Aqueous EDTA washes (chelating agent)
  • Passage through chelating resins (e.g., Chelex, silica gel-bound iminodiacetic acid)
  • Precipitation/filtration
  • Chromatography (silica gel, reverse-phase HPLC) [3] [8] [9]
  • Using supported Cu catalysts (e.g., NHCCu on polymers, Cu NPs on supports) simplifies catalyst removal via filtration but adds complexity to catalyst preparation [8] [9]. Insufficient copper removal can lead to misleading biological assay results due to copper's inherent toxicity.
  • Regioselectivity with Internal Alkynes: While CuAAC with terminal alkynes is perfectly regioselective for 1,4-triazoles, using internal alkynes introduces the risk of regioisomeric mixtures. Achieving high regioselectivity with unsymmetrical internal alkynes often requires specialized catalysts or conditions beyond standard CuAAC protocols [7]. For the benzoic acid derivatives discussed here, terminal alkynes are predominantly used, mitigating this issue.
  • Functional Group Tolerance: Although CuAAC is known for broad tolerance, sensitive functional groups on either the azide or alkyne precursor (e.g., highly reducing groups, aldehydes under some conditions) can interfere. Protecting groups (e.g., esters for acids, acetals for aldehydes) are often essential during the cycloaddition step [5] [8].
  • Yield Optimization Factors: Maximizing yield requires careful control of:
  • Stoichiometry: Precise 1:1 azide:alkyne ratio minimizes side products. Slight excess (≤1.1 equiv) of one component may be used if purification is straightforward.
  • Catalyst Loading: Optimal loading balances cost, reaction rate, and ease of removal. Typically 1-10 mol% Cu is sufficient. Lower loadings (0.5-2 mol%) are achievable with highly active catalysts like NHCCu but may increase reaction time.
  • Oxygen Sensitivity: While ascorbate reduces Cu(II) to Cu(I) and scavenges oxygen, maintaining an inert atmosphere (N2, Ar) often improves reproducibility and yield, especially with low catalyst loadings or sensitive substrates.
  • Solvent and Concentration: Concentration affects reaction rate; too high viscosity (e.g., neat glycerol) can slow diffusion. Dilute solutions may reduce side reactions but increase reaction time. Solvent mixtures (e.g., t-BuOH/H2O) often optimize solubility and reaction efficiency [3] [8] [9].
  • Scale-up Challenges: Translating optimized small-scale reactions (mg-mmol) to larger scales (g-mol) presents hurdles like efficient heat/mass transfer, safe handling of organic azides (potential explosivity), and cost-effective purification. Continuous flow chemistry offers potential solutions for safer azide handling and improved process control [3] [9].

Table 3: Key Challenges and Mitigation Strategies in Synthesis

ChallengeImpact on SynthesisMitigation StrategiesImpact on Final Compound
Copper ContaminationRequires extensive purification, reduces isolated yieldChelating washes (EDTA), chromatography, supported catalysts, precipitationFalse positives in bioassays, toxicity concerns
Azide Safety/StabilityRequires careful handling, limits scale-up optionsUse stable organic azides, in situ generation from halides + NaN3, flow chemistryPotential for hazardous decomposition
Carboxylate ReactivityCan interfere with CuAAC or nucleophilic substitutionEster protection (methyl, ethyl, tert-butyl) during key stepsEnables clean triazole formation, restored via hydrolysis
Solubility of IntermediatesLimits reaction concentration, rateSolvent mixtures (DMF/H2O, t-BuOH/H2O), temperature controlEnsures homogeneous reaction conditions
Regioselectivity (Internal Alkynes)Mixture of 1,4 and 1,5 regioisomersUse terminal alkynes preferentially; Specialized catalysts/conditions if internal alkyne essential [7]Impure product, difficult separation

Properties

CAS Number

1361004-21-8

Product Name

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

IUPAC Name

3-(triazol-1-ylmethyl)benzoic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.201

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2,(H,14,15)

InChI Key

UVKYSMHAIYTTLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.